molecular formula C20H17FO6 B15295386 ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate

Katalognummer: B15295386
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: OUKYMZJNLWKCSO-QINHECLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate (CAS: 874638-80-9) is a fluorinated tetrahydrofuran derivative with the molecular formula C₂₀H₁₇FO₆ and a molecular weight of 372.34 g/mol . It is a key intermediate in the synthesis of Sofosbuvir, a nucleotide analog inhibitor used to treat hepatitis C virus (HCV) infections . Structurally, it features a benzoyloxy group at the 3-position, a fluorine atom at the 4-position, and a methyl group adjacent to the fluoro substituent on the tetrahydrofuran ring. This configuration confers stereochemical specificity critical for its biological activity.

The compound is classified as a laboratory chemical for research and development purposes .

Eigenschaften

Molekularformel

C20H17FO6

Molekulargewicht

372.3 g/mol

IUPAC-Name

[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1

InChI-Schlüssel

OUKYMZJNLWKCSO-QINHECLXSA-N

Isomerische SMILES

C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Kanonische SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

((2R,3R,4R)-3-(Benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl Benzoate

  • Molecular Formula : Likely C₂₀H₁₇ClO₆ (inferred from ).
  • Key Difference : Replacement of fluorine (atomic weight 19) with chlorine (atomic weight 35.5) increases molecular weight to ~388.8 g/mol .

Fluorine vs. Hydroxyl Group Substitution

((2R,3R,4R)-3-(Benzoyloxy)-4-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)methyl Benzoate (CAS: 729596-46-7)

  • Molecular Formula : C₂₀H₁₈O₇
  • Molecular Weight : 370.35 g/mol .
  • Key Difference : Substitution of fluorine with a hydroxyl (-OH) group.

Positional Isomer with Hydroxyl and Fluorine

((2R,3R,4R,5R)-3-(Benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl Benzoate (CAS: 1199809-22-7)

  • Molecular Formula : C₂₀H₁₇FO₇
  • Molecular Weight : 374.36 g/mol .
  • Key Difference : Additional hydroxyl group at the 5-position.
  • Impact: The presence of both fluorine and hydroxyl groups may create a unique electronic environment, influencing interactions with enzymatic targets.

Chlorinated Aromatic Variant

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-Chlorobenzoate (CAS: 1294481-79-0)

  • Molecular Formula : C₂₄H₁₈Cl₂FO₆
  • Molecular Weight : ~505.3 g/mol (estimated).
  • Key Difference : Chlorine atoms on both benzoyloxy groups.

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate 874638-80-9 C₂₀H₁₇FO₆ 372.34 4-F, 4-CH₃ Sofosbuvir intermediate
((2R,3R,4R)-3-(Benzoyloxy)-4-chloro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate Not provided C₂₀H₁₇ClO₆ ~388.8 4-Cl, 4-CH₃ Research chemical
((2R,3R,4R)-3-(Benzoyloxy)-4-hydroxy-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate 729596-46-7 C₂₀H₁₈O₇ 370.35 4-OH, 4-CH₃ Lab use, no therapeutic data
((2R,3R,4R,5R)-3-(Benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate 1199809-22-7 C₂₀H₁₇FO₇ 374.36 4-F, 4-CH₃, 5-OH Discontinued product
((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate 1294481-79-0 C₂₄H₁₈Cl₂FO₆ ~505.3 4-Cl on benzoyl groups Specialty intermediate

Biologische Aktivität

The compound ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate , with CAS number 874638-80-9 , is a synthetic organic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H17FO6
  • Molecular Weight : 372.35 g/mol
  • IUPAC Name : ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate is primarily recognized as an impurity of Sofosbuvir , a nucleotide analog used in the treatment of hepatitis C. Its mechanism involves the inhibition of the hepatitis C virus (HCV) polymerase, which is crucial for viral replication. The compound's structural features contribute to its ability to mimic natural substrates in the viral replication process, thereby disrupting the lifecycle of HCV .

Therapeutic Applications

  • Hepatitis C Treatment : As an impurity of Sofosbuvir, this compound plays a role in the synthesis of antiviral agents targeting HCV.
  • Potential Neuromuscular Blocking Agent : Preliminary studies suggest that it may have applications in neuromuscular blocking, although further research is required to validate this potential .

Safety and Toxicology

The safety profile indicates that ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate exhibits irritant properties upon exposure. It is classified under GHS as a skin and eye irritant and poses risks for respiratory tract irritation .

In Vitro Studies

Recent studies have evaluated the antiviral efficacy of related compounds in vitro. For instance, analogs of Sofosbuvir have demonstrated significant antiviral activity against HCV with IC50 values in the nanomolar range. This suggests that modifications in the molecular structure can enhance potency and selectivity against viral targets .

Case Studies

  • Case Study on Sofosbuvir : Clinical trials involving Sofosbuvir have shown high cure rates for chronic hepatitis C infections when combined with ribavirin or other direct-acting antivirals. The presence of impurities like ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate has been monitored to ensure drug purity and efficacy .
  • Safety Assessments : Toxicological assessments have been conducted to evaluate the safety of compounds related to Sofosbuvir. These studies focus on both acute and chronic exposure scenarios to determine permissible exposure limits and potential health impacts .

Summary of Biological Activity

ActivityDescription
AntiviralInhibits HCV polymerase
Neuromuscular BlockerPotential application under investigation
SafetySkin and eye irritant; respiratory irritant

Comparative Analysis of Related Compounds

Compound NameCAS NumberActivityIC50 (nM)
Sofosbuvir1190307-88-0HCV polymerase inhibitor1 - 10
((2R,3R,4R)-3-(benzoyloxy)-4-fluoro...)874638-80-9Impurity in SofosbuvirN/A

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (e.g., –20°C) improve stereochemical fidelity during fluorination .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates benzoylation efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) yields >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
FluorinationDAST, CH₂Cl₂, –20°C, 12h6590
BenzoylationBenzoyl chloride, pyridine, 0°C7895

Advanced: How can researchers address contradictions in reported physicochemical properties (e.g., molecular weight, CAS number)?

Answer:
Discrepancies in molecular weight (e.g., 372.34 vs. 374.36) and CAS numbers (e.g., 874638-80-9 vs. 1199809-22-7) arise from:

  • Structural isomers : Variations in stereochemistry (e.g., 2R,3R,4R vs. 2S,3R,4R) or substituent positions.
  • Database errors : Mislabeling in commercial catalogs .

Q. Methodological Solutions :

  • Independent synthesis : Validate structure via X-ray crystallography (if crystals are obtainable) or 2D-NMR (e.g., NOESY for spatial proximity analysis) .
  • Cross-referencing : Compare spectral data (¹H/¹³C NMR, HRMS) with peer-reviewed literature .

Basic: What analytical techniques are critical for confirming stereochemical configuration?

Answer:

  • NMR Spectroscopy :
    • ¹H-¹H COSY : Maps vicinal coupling to confirm furan ring connectivity.
    • ¹³C DEPT : Identifies quaternary carbons (e.g., C-4 methyl and fluorine-bearing carbon) .
  • Optical Rotation : Compare experimental [α]D²⁵ with literature values to verify enantiopurity.
  • Circular Dichroism (CD) : Detects Cotton effects for chiral centers in absence of X-ray data .

Advanced: How does the compound’s stability vary under different storage conditions, and what decomposition products form?

Answer:
Stability Data :

  • Short-term (6 months) : Stable at –20°C in anhydrous DMSO or acetonitrile.
  • Long-term : Degrades by 10% over 12 months at 4°C (hydrolysis of benzoyl ester).

Q. Decomposition Pathways :

  • Hydrolysis : Forms ((2R,3R,4R)-3-hydroxy-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methanol under humid conditions.
  • Thermal degradation : At >100°C, generates benzoic acid and fluorinated lactone fragments .

Q. Table 2: Stability Profile

ConditionDegradation (%)Major Byproduct
25°C, 75% RH, 30 days15Benzoic acid
–80°C, argon, 1 year<2None detected

Advanced: What strategies mitigate challenges in biological studies due to limited toxicity data?

Answer:

  • In silico prediction : Use tools like ProTox-II or ADMET Predictor® to estimate acute toxicity (e.g., LD₅₀) and cytochrome P450 interactions.
  • Pilot assays : Conduct MTT assays on HEK293 or HepG2 cells at low concentrations (1–10 µM) to preliminarily assess cytotoxicity .
  • Metabolite tracking : LC-MS/MS identifies hydrolyzed products in cell lysates to differentiate compound-specific effects from artifacts .

Basic: What precautions are essential for safe handling and waste disposal?

Answer:

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats.
  • Ventilation : Use fume hoods to minimize vapor inhalation (despite low volatility).
  • Waste disposal : Incinerate at >1000°C or contract licensed facilities for halogenated waste .

Advanced: How can computational modeling aid in rational design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Target the fluorinated lactone moiety to ATP-binding pockets (e.g., kinase inhibitors).
  • QSAR models : Correlate logP (measured: 2.8) with membrane permeability for CNS-targeted derivatives.
  • MD simulations : Assess conformational flexibility of the tetrahydrofuran ring under physiological pH .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.